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Compound of Interest

Compound Name: Fenadiazole
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Introduction

Fenadiazole, also known as phénadiazole, is a non-barbiturate hypnotic and sedative
medication that was developed in the early 1960s.[1][2] Marketed under brand names such as
Hypnazol, Eudormil, and Viodor, it was formerly used to treat insomnia but is no longer on the
market.[1] Its unique oxadiazole-based chemical structure sets it apart from other sedatives of
its time.[1] In preclinical animal studies, Fenadiazole demonstrated marked hypnotic, sedative,
anticonvulsant, antithermal, and spasmolytic effects.[1] However, its hypnotic effects in humans
were found to be variable. This document provides a summary of the available preclinical data
on Fenadiazole, including administration protocols and quantitative data, to aid researchers in
understanding its pharmacological profile.

Quantitative Data Summary

The available quantitative data from preclinical studies on Fenadiazole is limited. The following
tables summarize the key findings.

Table 1: Acute Toxicity of Fenadiazole
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. Route of
Species o . LD50 Reference
Administration

Mice Intraperitoneal (i.p.) 940 mg/kg

Table 2: Human Dosage

. Average Daily .
Population Therapeutic Effect Reference
Dosage

Induction of sleep for
Humans 200 mg/day )
6 to 8 hours (variable)

Experimental Protocols

Detailed experimental protocols from the original preclinical studies on Fenadiazole are not
extensively available in modern scientific literature. However, based on its classification as a
hypnotic and sedative, the following are generalized protocols that would have been employed
to evaluate its efficacy and safety in preclinical models.

Protocol 1: Evaluation of Hypnotic Activity (Loss of
Righting Reflex)

o Objective: To determine the hypnotic (sleep-inducing) effects of Fenadiazole.
e Animal Model: Male albino mice (e.g., Swiss Webster strain), 20-25g.
e Materials:

o Fenadiazole

o Vehicle (e.g., 0.5% carboxymethylcellulose solution)

o Syringes and needles for intraperitoneal (i.p.) injection

o Observation cages
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e Procedure:
o Fast mice for 4 hours prior to the experiment with free access to water.

o Prepare different doses of Fenadiazole in the vehicle. A vehicle-only control group should
be included.

o Administer the prepared solutions intraperitoneally to different groups of mice.
o Immediately after administration, place each mouse in an individual observation cage.

o Observe the mice for the onset of sleep, defined as the loss of the righting reflex. The
righting reflex is considered lost if the mouse remains on its back when gently turned over.

o Record the latency to the onset of sleep and the duration of sleep (time from loss to
regaining of the righting reflex).

o Data can be analyzed to determine the dose-dependent effects on sleep induction and
duration.

Protocol 2: Evaluation of Sedative Activity (Open Field
Test)

o Objective: To assess the sedative and locomotor effects of Fenadiazole.
e Animal Model: Rats (e.g., Sprague-Dawley strain), 200-250g.
o Materials:

o Fenadiazole

o Vehicle

o Open field apparatus (a square arena with walls, often equipped with automated tracking
software)

o Syringes and needles for oral gavage or i.p. injection
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e Procedure:

o

Habituate the rats to the experimental room for at least 1 hour before testing.
Prepare different doses of Fenadiazole and a vehicle control.
Administer the solutions to different groups of rats.

After a set pre-treatment time (e.g., 30 minutes), place each rat individually in the center of
the open field apparatus.

Record the locomotor activity for a defined period (e.g., 10 minutes). Key parameters to
measure include:

» Total distance traveled
» Time spent in the center versus the periphery of the arena
= Number of rearing events

A significant decrease in these parameters compared to the control group would indicate a
sedative effect.

Signaling Pathways and Mechanism of Action

The precise molecular mechanism of action for Fenadiazole is not well-documented in the

available literature. However, as a hypnotic and sedative, it is hypothesized to interact with

central nervous system pathways that promote sedation, such as the GABAergic system.

Benzodiazepines, another class of sedative-hypnotics, enhance the effect of the

neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in

increased neuronal inhibition. It is plausible that Fenadiazole may act through a similar, though

not identical, mechanism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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